8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a bicyclic octane ring system fused with a trifluoromethoxybenzenesulfonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the azabicyclo group: This step involves the functionalization of the bicyclic ring with an azabicyclo group, often through nucleophilic substitution reactions.
Attachment of the trifluoromethoxybenzenesulfonyl group: This is usually done via sulfonylation reactions, where the trifluoromethoxybenzenesulfonyl chloride reacts with the azabicyclo compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azabicyclo compounds.
Scientific Research Applications
8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(methoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
- 8-[4-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
Uniqueness
8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs.
Properties
IUPAC Name |
8-[4-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)21-12-6-8-13(9-7-12)22(19,20)18-10-2-1-3-11(18)5-4-10/h1-2,6-11H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVCBWNXBWNYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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